molecular formula C8H5BrF3I B2820485 3-Iodo-4-(trifluoromethyl)benzyl bromide CAS No. 1261482-51-2

3-Iodo-4-(trifluoromethyl)benzyl bromide

Cat. No.: B2820485
CAS No.: 1261482-51-2
M. Wt: 364.932
InChI Key: JMEZQPBWYYKMDA-UHFFFAOYSA-N
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Description

“3-Iodo-4-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C8H5BrF3I. It has a molecular weight of 364.93 . It is a solid powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5BrF3I/c9-4-5-1-2-7(13)6(3-5)8(10,11)12/h1-3H,4H2 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid powder at room temperature . It has a molecular weight of 364.93 . The compound is insoluble in water .

Scientific Research Applications

Radical Chemistry with Hypervalent Iodine Compounds

Hypervalent iodine(III) compounds, including those related to 3-Iodo-4-(trifluoromethyl)benzyl bromide, demonstrate significant utility in radical chemistry. These compounds can act as electrophiles and single electron oxidants for generating carbon and heteroatom radicals, facilitating the construction of diverse chemical bonds. Specifically, they can be utilized in the synthesis of compounds containing CF3, perfluoroalkyl, azido, cyano, and other functional groups through both ionic and radical pathways. This versatility opens avenues for alkane C–H functionalization and the synthesis of N-heterocycles and perfluoroalkylated compounds without the need for transition metal catalysts (Xi Wang & A. Studer, 2017).

Trifluoromethylation Reactions

The fluoroform-derived CuCF3 method allows for the trifluoromethylation of aryl and heteroaryl halides, including iodoarenes and aromatic bromides, to produce benzotrifluorides. This methodology highlights the efficiency of using halogenated precursors for introducing trifluoromethyl groups into aromatic compounds, a transformation crucial for enhancing the biological activity and physical properties of molecules in drug design and materials science (A. Lishchynskyi et al., 2013).

Antipathogenic Activity of Halogenated Compounds

Halogenated compounds, including those synthesized from precursors like this compound, have been evaluated for their antipathogenic activity. Specifically, acylthioureas derived from halogenated benzyl bromides exhibit significant antibacterial and antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for the development of novel antimicrobial agents based on the chemical manipulation of halogenated precursors (Carmen Limban et al., 2011).

Fluorescence Sensing Applications

Halogenated compounds, akin to those derivable from this compound, find applications in fluorescence sensing. For instance, the design and utilization of highly luminescent triflate salts based on tetra(4-benzylpyridinium)-porphyrin frameworks demonstrate selective iodide sensing in water. Such chemosensors exploit the electronic properties of halogenated structures for environmental monitoring and analytical chemistry applications (María K Salomón-Flores et al., 2019).

Synthesis and Structural Analysis

The synthesis and X-ray crystallography of benziodoxaborole derivatives, including halogenated compounds, reveal insights into the structural characteristics of these hypervalent iodine heterocycles. Understanding the structural dynamics and reactivity of such compounds is fundamental for advancing synthetic methodologies and discovering new reactions relevant to pharmaceuticals and materials science (V. Nemykin et al., 2011).

Safety and Hazards

“3-Iodo-4-(trifluoromethyl)benzyl bromide” is classified as a dangerous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

4-(bromomethyl)-2-iodo-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3I/c9-4-5-1-2-6(7(13)3-5)8(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEZQPBWYYKMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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